Trifluoroethylene

説明

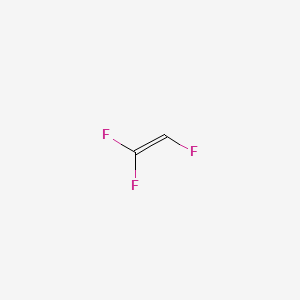

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,1,2-trifluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3/c3-1-2(4)5/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZLGWKEZAPEFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24980-67-4 | |

| Record name | Trifluoroethylene polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24980-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4059887 | |

| Record name | 1,1,2-Trifluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless gas; [MSDSonline] | |

| Record name | Ethene, 1,1,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoroethene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7579 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-51 °C | |

| Record name | Trifluoroethene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6260 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in ethanol; soluble in ether | |

| Record name | Trifluoroethene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6260 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.26 g/cu cm at -70 °C | |

| Record name | Trifluoroethene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6260 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

359-11-5 | |

| Record name | Trifluoroethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1,1,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,2-Trifluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUOROETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2866M3Z1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trifluoroethene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6260 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Historical Trajectories and Evolution of Trifluoroethylene Research

Genesis and Early Developments in Organofluorine Chemistry Pertaining to Unsaturated Fluorocarbons

The field of organofluorine chemistry, which provides the foundation for understanding compounds like trifluoroethylene, has roots that predate the isolation of elemental fluorine itself. rutgers.edunih.gov The first synthesis of an organofluorine compound, fluoromethane, was reported by Dumas and Peligot in 1836. rutgers.edu However, it was the successful isolation of elemental fluorine by Henri Moissan in 1886 that truly catalyzed progress in this area. rutgers.edu Moissan's work, though initially marked by the explosive reactivity of fluorine with organic compounds, laid the groundwork for future investigations. rutgers.edu

The systematic study of organofluorine compounds is widely credited to the Belgian chemist Frédéric Swarts. rutgers.edu His extensive work from the 1890s onwards, focusing on the replacement of chlorine with fluorine in organic compounds using reagents like antimony trifluoride, established the foundations of organofluorine chemistry. rutgers.edunih.gov Swarts was the first to report on aromatic compounds with a fluorinated side chain in 1898. nih.gov

The development of unsaturated fluorocarbons, or fluoroalkenes, followed these early foundational discoveries. The synthesis of these compounds was initially challenging. Pioneering studies for creating alkyl-substituted monofluoroalkenes centered on established organic reactions like the Wittig, Horner-Wadsworth-Emmons, or Julia-Kocienski reactions. researchgate.net Other early methods included electrophilic fluorination and the fluorination of alkynes. researchgate.net The direct fluorination of hydrocarbons was often problematic as it could cleave carbon-carbon bonds, leading to smaller perfluorinated molecules. wikipedia.org The development of the Fowler process, which utilized cobalt trifluoride, was a significant breakthrough for the large-scale production of perfluorocarbons. wikipedia.org

The synthesis of a variety of fluorine-containing compounds was a focus of research that led to the development of new fluoroolefins. researchgate.net For instance, the Lewis acid-catalyzed addition of haloalkanes to olefins produced novel fluoroolefins. researchgate.net The study of reactions involving fluoroalkylnitroso compounds with butadienes also contributed to the expanding knowledge of unsaturated fluorocarbons. dtic.mil These early explorations into the synthesis and reactivity of fluoroalkenes were crucial for the eventual development and understanding of this compound.

Milestones in this compound Synthesis and Industrial Relevance Evolution

This compound (C₂HF₃) is a colorless gas that has become an important monomer in the production of specialty fluoropolymers. fluorotec.com Its synthesis and industrial production have evolved through various methods over time.

One of the key industrial synthesis routes involves the dehydrochlorination or dehydrofluorination of saturated chlorofluoroalkanes. For example, this compound can be prepared from 1,1,1,2-tetrafluoroethane (B8821072) through a one-step vapor phase reaction in the presence of a fluorination cracking catalyst.

Another significant method for producing this compound is through the catalytic gas-phase reaction between chlorothis compound (B8367) and hydrogen. google.com This process often utilizes a catalyst containing palladium or platinum supported on activated carbon. google.com While this method can achieve a high conversion of chlorothis compound, it can also lead to a decrease in the yield of this compound if not carefully controlled. google.com

The industrial relevance of this compound is intrinsically linked to the development of the fluoropolymer industry, which began in the 1930s with the discovery of polytetrafluoroethylene (PTFE). mdpi.com While PTFE, made from the monomer tetrafluoroethylene, became widely known, the unique properties of other fluoromonomers like this compound led to the development of a range of specialized polymers.

The primary industrial importance of this compound lies in its use as a comonomer in the production of copolymers, most notably with vinylidene fluoride (B91410) (VDF). rsc.orgrsc.org These copolymers, particularly P(VDF-TrFE), exhibit commercially valuable piezoelectric, pyroelectric, and ferroelectric properties. newswise.comgoogle.com This has led to their application in a variety of high-tech fields, including sensors, actuators, transducers, and non-volatile memory devices. google.comnih.gov The evolution of this compound's industrial relevance is therefore a story of the advancement of fluoropolymer science and the discovery of the unique functionalities that its copolymers possess.

Historical Progression of Poly(this compound) and Its Copolymers Research

The research into poly(this compound) (PTrFE) and its copolymers is a significant chapter in the broader history of fluoropolymers. While the homopolymer of this compound exists, it is the copolymers, particularly with vinylidene fluoride (VDF), that have garnered the most extensive research interest due to their remarkable electroactive properties. rsc.orgmdpi.com

The discovery of the piezoelectric effect in polyvinylidene fluoride (PVDF) in 1969 was a pivotal moment that spurred further investigation into related fluoropolymers. researchgate.net It was found that copolymerizing VDF with this compound (TrFE) could directly yield a crystalline phase (the β-phase) that is responsible for strong piezoelectric and ferroelectric behavior, without the need for the mechanical stretching required for PVDF homopolymers. nih.govconfer.cz

Early research focused on understanding the fundamental structure and properties of P(VDF-TrFE) copolymers. Studies in the 1980s, for example, investigated the structure and morphology of poly(this compound) and its copolymers, laying the groundwork for future advancements. sciencedaily.comacs.org The relationship between the VDF/TrFE ratio, crystallinity, and the resulting electroactive properties became a key area of investigation.

The development of controlled polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, has been a more recent milestone in the research of PTrFE. rsc.org These methods allow for the synthesis of well-defined PTrFE, although challenges such as irreversible transfer reactions and reverse additions of the monomer have been identified and studied. rsc.org

Another avenue of historical progression in P(VDF-TrFE) research has been the development of alternative synthesis routes. For instance, the hydrogenation of poly(vinylidene fluoride-co-chlorothis compound) (P(VDF-CTFE)) has been extensively investigated as a method to produce P(VDF-TrFE). rsc.org This route offers advantages in terms of using lower-cost raw materials and achieving better control over the copolymer composition. rsc.org

The following table provides a summary of key research milestones in the development of this compound and its polymers:

| Decade | Key Research Milestone | Significance |

| 1960s | Discovery of piezoelectricity in PVDF. | Sparked interest in the electroactive properties of fluoropolymers. |

| 1970s | Development of P(VDF-TrFE) copolymers. | Enabled direct crystallization into the highly piezoelectric β-phase. |

| 1980s | Fundamental studies on the structure and morphology of PTrFE and its copolymers. sciencedaily.comacs.org | Provided a foundational understanding of these materials. |

| 2010s | Application of controlled polymerization techniques like RAFT to this compound. rsc.org | Allowed for the synthesis of more well-defined polymers. |

| 2010s | Investigation of alternative synthesis routes, such as the hydrogenation of P(VDF-CTFE). rsc.org | Offered more controlled and potentially lower-cost production methods. |

The historical progression of research into poly(this compound) and its copolymers demonstrates a clear trajectory from fundamental discovery to the refined synthesis and application of these advanced functional materials.

Synthetic Methodologies for Trifluoroethylene and Its Derivatives

Other Emerging Synthetic Pathways to Trifluoroethylene and Functionalized Trifluoroethyl Moieties

Recent advancements in synthetic organic chemistry have led to the development of novel and more efficient pathways for the synthesis of not only this compound (TrFE) but also a diverse array of molecules containing the functionalized trifluoroethyl group. These emerging methods focus on improving yield, selectivity, and reaction conditions, often employing new catalytic systems and innovative precursors.

One notable emerging route for the synthesis of this compound itself is the gas-phase hydrogenolysis of chlorothis compound (B8367) (CTFE). google.com This method offers high conversion and selectivity at atmospheric pressure and relatively low temperatures. The process typically utilizes a catalyst based on a Group VIII metal, such as palladium, deposited on a support like active charcoal or alumina. google.com This approach is presented as an economical route that minimizes the explosion risks associated with this compound. google.com Other described pathways include the catalytic dehydrofluorination of 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a) using catalysts like aluminum fluoride (B91410), and the hydrogenolysis of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) with mixed metal catalysts. google.com

| Synthetic Route | Precursor | Catalyst/Reagents | Key Conditions | Reported Conversion/Selectivity |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | Chlorothis compound (CTFE) | Palladium on a support (e.g., active charcoal, alumina) | Gas phase, atmospheric pressure, 25-50°C | High degree of conversion and selectivity for TrFE google.com |

| Catalytic Dehydrofluorination | 1,1,1,2-tetrafluoroethane (HFC-134a) | Aluminum fluoride | Not specified | 18.5% conversion of HFC-134a google.com |

| Hydrogenolysis | 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) | Mixed catalyst (e.g., Copper/Silver and a Platinum group metal) | Gas phase | Yields are reported to be low google.com |

In the realm of functionalized trifluoroethyl moieties, significant progress has been made through transition metal-catalyzed reactions, organocatalysis, and the development of novel reagents. irejournals.com

Transition-Metal Catalysis: Metal-mediated trifluoroethylation has become a powerful tool for incorporating the trifluoroethyl group into complex molecules. researchgate.net

Cobalt-Catalyzed Radical Trifluoroethylation : Styrenes can undergo radical trifluoroethylation using CF₃CH₂I under mild conditions with a cobalt catalyst. This method allows for both hydrotrifluoroethylation and self-coupling reactions of the styrenes. researchgate.net

Copper-Catalyzed Synthesis : A method has been developed for the copper-catalyzed synthesis of 2-trifluoroethyl-substituted benzofurans and indoles from the reaction of salicylaldehyde or 2-aminobenzaldehyde p-tosylhydrazones with 2-bromo-3,3,3-trifluoropropene. researchgate.net

Palladium-Catalyzed Reactions : Highly electrophilic aryl(2,2,2-trifluoroethyl)iodonium triflates have been utilized as trifluoroethyl transfer reagents in the palladium-catalyzed functionalization of arylboronic acids. researchgate.net Similarly, Suzuki–Miyaura cross-coupling reactions using novel multihalogenated fluorovinyl ethers provide a pathway to various fluoroalkenes. beilstein-journals.org

Organocatalysis: The use of small organic molecules as catalysts has opened new avenues for asymmetric synthesis.

Asymmetric [3+2] Cycloaddition : N-2,2,2-trifluoroethylisatin ketimines have been employed as synthons in organocatalytic asymmetric [3+2] cycloaddition reactions. nih.gov For instance, the reaction with methyleneindolinones, catalyzed by a bifunctional squaramide-tertiary amine catalyst, produces trifluoromethyl-containing spirooxindole derivatives in excellent yields (84–99%) and high stereoselectivities. nih.gov This provides a new method for synthesizing α-trifluoromethyl homoallylic amine derivatives with good to excellent enantioselectivities. nih.gov

Novel Reagents and Methodologies: The design of new reagents and the application of modern synthetic techniques are expanding the scope of trifluoroethylation.

Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE) : This compound serves as a versatile building block. Its direct regioselective and stereoselective substitution with various aromatic and heteroaromatic compounds is used to prepare β-trifluoromethyl alcohols and β-trifluoromethyl amines. researchgate.net

Continuous-Flow Synthesis : An automated and scalable continuous-flow process has been developed for introducing trifluoromethyl groups into N-fused heterocyles. This method involves the direct alkylation-cyclization of amines using inexpensive and readily available building blocks like trifluoroacetic acid or trifluoroacetic anhydride, offering high yields under mild conditions. polimi.itacs.org

| Reaction Type | Substrate(s) | Key Reagents/Catalyst | Product Type | Reported Yield/Stereoselectivity |

|---|---|---|---|---|

| Asymmetric [3+2] Cycloaddition | N-2,2,2-trifluoroethylisatin ketimines, Methyleneindolinones | Bifunctional squaramide-tertiary amine catalyst | Trifluoromethyl-containing spirooxindoles | 84–99% yield, >20:1 dr, 62–>99% ee nih.gov |

| Radical Trifluoroethylation | Styrenes | Cobalt catalyst, CF₃CH₂I | Hydrotrifluoroethylated styrenes | Not specified researchgate.net |

| Cyclization/Trifluoroethylation | Salicylaldehyde p-tosylhydrazones, 2-bromo-3,3,3-trifluoropropene | Copper catalyst | 2-trifluoroethyl-substituted benzofurans | Not specified researchgate.net |

| Cross-Coupling | Arylboronic acids | Palladium catalyst, Aryl(2,2,2-trifluoroethyl)iodonium triflates | Trifluoroethylated arenes | Not specified researchgate.net |

| Continuous-Flow Alkylation-Cyclization | Amines | Trifluoroacetic acid or Trifluoroacetic anhydride | Trifluoromethylated N-fused heterocycles | High yield polimi.itacs.org |

| Regioselective Substitution | Aromatic/heteroaromatic compounds | Trifluoroacetaldehyde ethyl hemiacetal (TFAE) | β-trifluoromethyl alcohols and amines | Good yields under mild conditions researchgate.net |

These emerging pathways highlight the continuous effort to develop more practical, efficient, and selective methods for synthesizing this compound and incorporating the valuable trifluoroethyl moiety into a wide range of organic compounds.

Reaction Mechanisms and Reactivity Profiles of Trifluoroethylene

Cycloaddition Reactions of Trifluoroethylene

Cycloaddition reactions are fundamental transformations for the construction of cyclic systems. The presence of three fluorine atoms on the ethylene (B1197577) core significantly influences the dienophilic and dipolarophilic nature of this compound.

Diels-Alder Reactions: Stereo- and Regioselectivity Investigations

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. In the context of this compound as the dienophile, the fluorine atoms modulate its electronic properties, making it an electron-poor alkene suitable for reactions with electron-rich dienes.

Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the stereo- and regioselectivity of the [4+2] cycloaddition of this compound with various five-membered heterocyclic dienes, such as furan (B31954), thiophene (B33073), and selenophene. dtic.mildtic.mil These studies indicate that the reaction proceeds via a concerted mechanism. A key finding is the preference for the formation of exo adducts over endo adducts, both thermodynamically and kinetically. dtic.mildtic.mil The activation energies calculated for these reactions show that the exo pathway is consistently favored. dtic.mil For instance, in the reaction with furan, the activation energy for the exo path is lower than for the endo path. dtic.mil This preference is attributed to the more favorable energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile in the exo transition state. dtic.mil

The regioselectivity of these reactions is also a critical aspect. Due to the asymmetry of this compound, two different regioisomers can be formed. The orientation is governed by the electronic interactions between the diene and the dienophile.

Table 1: Calculated Activation Energies for the [4+2] Cycloaddition of this compound with Heterocyclic Dienes Activation energies (in kcal/mol) calculated at the B3LYP/6-31G(d) level of theory.

| Diene | Endo Pathway Activation Energy (kcal/mol) | Exo Pathway Activation Energy (kcal/mol) |

| Furan | 26.99 | 25.54 |

| Thiophene | 34.66 | 34.15 |

| Selenophene | 30.58 | 30.49 |

Data sourced from Mohammad-Salim, H. A., & Abdallah, H. H. (2019). dtic.mil

Pericyclic Reaction Mechanisms (Concerted vs. Stepwise)

Pericyclic reactions, by definition, proceed through a concerted mechanism involving a single, cyclic transition state. researchgate.net However, reactions that can be depicted as pericyclic may also have viable stepwise mechanisms that proceed through radical or dipolar intermediates. researchgate.net The cycloaddition of fluoroalkenes often presents this mechanistic dichotomy.

Studies on the thermal cycloaddition of this compound with butadiene have shown competition between the concerted [4+2] Diels-Alder mechanism and a stepwise biradical mechanism leading to [2+2] cycloadducts. The nature of the products formed can be influenced by whether the reaction is carried out thermally or under photosensitized conditions.

Computational studies on the related molecule, tetrafluoroethylene, reacting with butadiene have shown that while the [4+2] cycloaddition product is thermodynamically favored, the stepwise [2+2] cycloaddition proceeding through a diradical intermediate is kinetically preferred. This preference for the stepwise pathway in highly fluorinated ethylenes is often attributed to the stabilization of the diradical intermediates.

Radical Additions and Polymerization Initiation

The double bond of this compound is susceptible to attack by radicals, leading to addition reactions and polymerization. The fluorine substituents influence the regioselectivity of radical attack and the properties of the resulting polymers.

Photochlorination Mechanisms of Poly(this compound)

The photochlorination of poly(this compound) (PTrFE) is a post-polymerization modification that proceeds via a radical chain reaction mechanism. This heterogeneous gas-solid reaction involves treating PTrFE films with chlorine gas in the presence of light. dtic.mildtic.mil The mechanism is initiated by the homolytic cleavage of the chlorine molecule (Cl₂) into two chlorine radicals (Cl•) upon exposure to light.

The subsequent steps involve the abstraction of a hydrogen atom from the PTrFE backbone by a chlorine radical, generating a polymer radical. This polymer radical then reacts with a molecule of Cl₂ to form a chlorinated polymer and a new chlorine radical, which continues the chain reaction. The rate of this chlorination process is significantly influenced by the intensity of the light, with high-intensity UV light leading to a faster and more extensive chlorination compared to ambient light. dtic.mildtic.mil The extent of chlorination can be monitored by techniques such as X-ray Photoelectron Spectroscopy (XPS) and Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy, which shows the appearance of a C-Cl stretching band. dtic.mil

Persistent Radical Mediated Reactions

Persistent radicals can be used to initiate the radical polymerization of this compound in a controlled manner. One such example is the use of perfluoro-3-ethyl-2,4-dimethyl-3-pentyl persistent radical (PPFR), which serves as a source of trifluoromethyl (•CF₃) radicals upon heating. wikipedia.orgyoutube.com These •CF₃ radicals then initiate the polymerization of TrFE. wikipedia.orgyoutube.com

A key aspect of this polymerization is the regioselectivity of the initial radical addition. The •CF₃ radical can add to either of the two carbons of the this compound double bond. Studies have shown that the addition is predominantly regioselective, with the •CF₃ radical preferentially attacking the less sterically hindered and more electron-deficient CHF carbon. wikipedia.orgyoutube.com This leads primarily to the formation of a CF₃-CHF-CF₂• radical, which then propagates to form the polymer. Research indicates that this regioselective addition occurs with approximately 66% preference for the head-to-tail linkage. wikipedia.orgyoutube.com The resulting poly(this compound) chains are exclusively terminated by CF₃ end-groups, a feature that can be confirmed by NMR spectroscopy and MALDI-TOF mass spectrometry. wikipedia.orgyoutube.com

Table 2: Regioselectivity in the Initiation of this compound Polymerization by •CF₃ Radicals

| Initiating Radical | Addition Site on TrFE (CHF=CF₂) | Regioselectivity (%) | Resulting Polymer Structure |

| •CF₃ | Attack at CHF | ~66% | CF₃-CHF-CF₂-PTrFE |

| •CF₃ | Attack at CF₂ | ~34% | CF₃-CF₂-CHF-PTrFE |

Data sourced from D'Agosto, F., et al. (2018). wikipedia.orgyoutube.com

Electrophilic and Nucleophilic Reactions of the this compound Double Bond

The electronic nature of the this compound double bond, being electron-deficient due to the inductive effect of the three fluorine atoms, dictates its reactivity towards electrophiles and nucleophiles.

Nucleophilic Reactions

The electron-deficient nature of the double bond in this compound makes it susceptible to attack by nucleophiles. Instead of simple addition, the more common reaction pathway is nucleophilic vinylic substitution (SₙV), where a fluorine atom is displaced by the nucleophile. This reaction typically proceeds through an addition-elimination mechanism.

In the first step, the nucleophile (e.g., an alkoxide or an amine) adds to one of the vinylic carbons, breaking the π-bond and forming a carbanionic intermediate. This intermediate is stabilized by the electron-withdrawing fluorine atoms. In the second step, the carbanion eliminates a fluoride (B91410) ion, reforming the double bond and resulting in the net substitution of a fluorine atom. The regioselectivity of the initial nucleophilic attack is directed to the CF₂ carbon, as this allows for the formation of a more stable carbanionic intermediate where the negative charge is stabilized by two fluorine atoms. Reactions with nucleophiles such as amines can lead to the formation of enamines. nih.govnih.gov

Functionalization Reactions via Trifluoroethylation

This compound (TrFE), a fluorinated alkene with the chemical formula C₂HF₃, exhibits a unique reactivity profile that allows for its use in functionalization reactions to introduce the valuable trifluoroethyl group (-CH₂CF₃) into organic molecules. The electron-withdrawing nature of the three fluorine atoms renders the double bond susceptible to various transformations, including radical and nucleophilic additions, as well as cycloaddition reactions. While its propensity to polymerize is a dominant characteristic, under controlled conditions, TrFE can serve as a precursor for the synthesis of a range of trifluoroethylated compounds.

Nucleophilic Addition Reactions

The polarized double bond of this compound is susceptible to attack by nucleophiles. This reactivity has been exploited to form new carbon-heteroatom bonds.

A notable example is the photochemical reaction of phosphine (B1218219) with this compound. rsc.org This reaction proceeds via the addition of the P-H bond across the double bond of TrFE, yielding a mixture of trifluoroethylphosphines. The primary products are 1,2,2-trifluoroethylphosphine and 1,1,2-trifluoroethylphosphine, formed in an approximate 85:15 ratio, respectively. This demonstrates a direct method for the formation of a P-C bond and the introduction of a trifluoroethyl moiety onto a phosphorus atom.

Similarly, the addition of thiols to activated alkenes, a process known as the thiol-ene reaction, can be applied to introduce trifluoroethyl groups. wikipedia.org While direct addition to this compound itself to form a simple trifluoroethyl thioether is a plausible transformation based on the principles of radical addition, more complex substrates are often employed in documented research. For instance, 2,2,2-trifluoroethyl acrylate (B77674) is used in thiol-Michael additions to create thioether linkages with a trifluoroethyl-containing ester group. rsc.org

The addition of amines to alkenes is a fundamental reaction in organic synthesis. libretexts.orglibretexts.orgunizin.org The reaction of primary or secondary amines with this compound would be expected to proceed via nucleophilic addition to form trifluoroethyl-substituted amines. This reaction pathway is analogous to the well-established nucleophilic addition of amines to other activated alkenes.

Radical Addition Reactions

Free radical additions to this compound provide another avenue for functionalization. These reactions can be initiated by various means, including photochemically or with radical initiators. The addition of a radical to the double bond of TrFE generates a new carbon-centered radical, which can then be trapped or undergo further reactions.

The free radical addition of various reagents to this compound has been noted in the literature, although often in the context of telomerization or polymerization. nih.gov However, under controlled conditions, these radical additions can be harnessed for the synthesis of discrete functionalized molecules.

Cycloaddition Reactions

This compound can participate as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. These reactions are a powerful tool for the construction of six-membered rings. The electron-deficient nature of the this compound double bond makes it a suitable partner for electron-rich dienes. Theoretical studies have investigated the cycloaddition of this compound with five-membered heterocyclic compounds like furan, thiophene, and selenophene, indicating the feasibility of forming trifluoroethyl-functionalized bicyclic systems.

Research Findings in Tabular Format

The following tables summarize key research findings related to the functionalization reactions of this compound and related compounds.

Polymerization and Copolymerization of Trifluoroethylene

Homopolymerization of Trifluoroethylene

The synthesis of poly(this compound) (PTrFE) as a homopolymer has been a subject of research, particularly concerning the control of its structure and properties through various polymerization techniques.

Polymerization Kinetics and Mechanism Studies

The radical polymerization of this compound (TrFE) is a common method for synthesizing PTrFE. One studied mechanism involves the use of a persistent radical, such as the perfluoro-3-ethyl-2,4-dimethyl-3-pentyl persistent radical (PPFR), to generate trifluoromethyl (˙CF3) radicals in situ. rsc.org These ˙CF3 radicals initiate the polymerization of the TrFE monomer. rsc.org

The kinetics of this process can be influenced by the initial molar ratio of the monomer to the initiator. For instance, varying the [TrFE]₀:[PPFR]₀ molar ratio has been shown to control the molar masses of the resulting polymer chains, with number-average molar masses (Mₙ) ranging from 7,700 to 38,100 g·mol⁻¹. rsc.org The polymerization yields are typically high, in the range of 76–87%. rsc.org Spectroscopic analysis, including MALDI-TOF and NMR, confirms that the generated PTrFE chains are exclusively terminated by CF₃ end-groups, which serves as strong evidence for the initiation mechanism by ˙CF₃ radicals. rsc.org

Microstructure Analysis: Regioselectivity and Chain Defects

The microstructure of PTrFE, specifically the arrangement of monomer units within the polymer chain, is a critical determinant of its physical properties. The addition of radicals like ˙CF₃ to the asymmetric TrFE monomer (CHF=CF₂) can occur in two ways, leading to either a "head-to-tail" (-CHF-CF₂-CHF-CF₂-) or a "head-to-head" (-CHF-CF₂-CF₂-CHF-) arrangement.

Studies have shown that the radical addition is predominantly regioselective. The addition of ˙CF₃ radicals to TrFE primarily results in a head-to-tail linkage, accounting for approximately 66% of the additions. rsc.org This regioselectivity leads to a polymer structure that is mainly composed of CF₃–CHF–CF₂–PTrFE sequences. rsc.org However, the polymerization is not perfectly regioselective, leading to the presence of chain defects. These defects, which include head-to-head linkages, have been quantified using ¹⁹F NMR spectroscopy and are estimated to be around 14%. rsc.orgrsc.org These structural irregularities can influence the polymer's crystallinity and thermal properties.

Table 1: Microstructural Characteristics of PTrFE from Radical Polymerization

| Parameter | Finding | Source |

|---|---|---|

| Primary Structure | CF₃–CHF–CF₂–PTrFE | rsc.org |

| Regioselectivity | 66% (Head-to-Tail) | rsc.org |

Copolymerization with Vinylidene Fluoride (B91410) (P(VDF-TrFE))

The random copolymerization of this compound with vinylidene fluoride (VDF) yields P(VDF-TrFE), a fluoropolymer renowned for its excellent ferroelectric, piezoelectric, and pyroelectric properties. rsc.org These properties are highly dependent on the copolymer's composition and crystalline structure.

Controlled Synthesis Strategies and Compositional Control

P(VDF-TrFE) can be synthesized through the direct random copolymerization of VDF and TrFE monomers. rsc.org However, achieving precise compositional control, which is crucial for tuning the material's properties, can be challenging with this method.

An alternative and advantageous strategy involves the chemical modification of a precursor polymer. Specifically, P(VDF-TrFE) can be synthesized by the hydrogenation of poly(vinylidene fluoride-co-chlorothis compound) (P(VDF-CTFE)). rsc.org This post-polymerization modification offers better control over the final composition. rsc.org A metal-free catalyst system using hydrosilane, such as (Me₃Si)₃SiH, has been demonstrated to be effective for this transformation. rsc.org The mechanism involves a controlled radical chain transfer process where silyl (B83357) radicals, formed in situ, activate the C-Cl bonds in the CTFE units, leading to their quantitative hydrogenation to TrFE units. rsc.org This method is advantageous as it proceeds under mild conditions and avoids metal catalyst residues that can negatively impact the dielectric performance of the final copolymer. rsc.org The composition of the VDF/TrFE ratio directly influences the crystal structure and phase transition behavior of the copolymer. researchgate.net

Crystallization Behavior and Polymorphic Phase Transitions (α, β, γ phases)

PVDF homopolymer is polymorphic, capable of crystallizing into at least four different phases, most notably the nonpolar α-phase (TGTG' conformation) and the polar, all-trans β-phase, which is responsible for its ferro- and piezoelectric activity. nih.govmdpi.com A key advantage of copolymerizing VDF with TrFE is that it facilitates the direct crystallization from the melt into the desired all-trans β-phase. nih.govresearchgate.net The inclusion of the larger TrFE monomer unit in the polymer chain creates steric hindrance that favors the extended all-trans conformation. researchgate.netresearchgate.net

The VDF/TrFE composition is a critical factor governing the crystalline phase and the temperatures at which phase transitions occur.

β-Phase Formation : P(VDF-TrFE) copolymers with a TrFE content greater than 20 mol% tend to crystallize directly into the polar β-phase upon cooling from the melt. researchgate.net This bypasses the need for mechanical stretching or high-voltage poling, which is often required to induce the α-to-β phase transition in PVDF homopolymer. researchgate.net

Curie Transition : Unlike PVDF, P(VDF-TrFE) exhibits a distinct Curie temperature (TCurie), which marks a reversible solid-state phase transition between the low-temperature ferroelectric (FE) phase and the high-temperature paraelectric (PE) phase. nih.govnih.gov In the PE phase, the polymer chains have more rotational freedom, leading to a loss of remnant polarization. dtic.mil

Compositional Effects : The Curie temperature and melting temperature (Tₘ) are strongly dependent on the VDF/TrFE ratio. As the TrFE content increases, the melting temperature also tends to increase slightly. nih.gov Conversely, the Curie temperature generally decreases with increasing TrFE content. arkema.com For example, a copolymer with 20 mol% TrFE has a Curie temperature of approximately 136°C, while one with 45 mol% TrFE has a TCurie of about 60°C. arkema.com This allows for the precise tuning of the material's operating temperature range.

The most common crystalline phase in these copolymers is the ferroelectric β-phase. While the α-phase is the most stable form for PVDF crystallized from the melt, its formation is generally suppressed in P(VDF-TrFE) copolymers. nih.govnih.gov The γ-phase, another polar polymorph of PVDF with a TTTGTTTG' conformation, is less commonly observed in these specific copolymers. The crystallization process leads to a semi-crystalline material with lamellar crystalline domains embedded in an amorphous phase. Annealing the copolymer at a temperature between its Curie point and melting point can increase the degree of crystallinity and the size of the crystalline domains. mdpi.compyzoflex.com

Table 2: Influence of TrFE Content on P(VDF-TrFE) Properties

| Property | Trend with Increasing TrFE Content | Source |

|---|---|---|

| Favored Crystalline Phase | Direct crystallization into β-phase is enhanced | researchgate.netnih.gov |

| Curie Temperature (TCurie) | Decreases | arkema.com |

| Melting Temperature (Tₘ) | Increases slightly | nih.gov |

| Remnant Polarization | Generally decreases | arkema.com |

Structural and Conformational Investigations in Crystalline and Amorphous Domains

The copolymer of vinylidene fluoride (VDF) and this compound (TrFE), known as P(VDF-TrFE), is a semi-crystalline polymer. Its structure is a complex interplay of crystalline lamellae and disordered amorphous regions. Unlike its homopolymer counterpart, polyvinylidene fluoride (PVDF), which can exist in several crystalline phases (α, β, γ, δ), P(VDF-TrFE) copolymers with a TrFE content of over 20 mol% preferentially crystallize into a polar phase that is analogous to the β-phase of PVDF. cambridge.orgdtic.mil This is a significant characteristic, as the β-phase is responsible for the material's notable ferroelectric and piezoelectric properties.

The inclusion of the bulkier TrFE monomer into the polymer chain introduces steric hindrance that favors an all-trans (TTTT) chain conformation, which is the hallmark of the β-phase. cambridge.org This conformation aligns the C-F and C-H dipoles perpendicular to the polymer chain, resulting in a net dipole moment for the unit cell. dtic.milarkema.com In contrast, the most common α-phase of PVDF has a trans-gauche (TGTG') conformation, leading to an antiparallel packing of chains and a non-polar unit cell. cambridge.org For P(VDF-TrFE), no evidence of the formation of non-polar crystalline phases like the α-phase has been reported. dtic.milarkema.com

While the copolymerization with TrFE enhances the stability of the polar β-phase, it also introduces chemical defects that can lead to a reduced degree of crystallinity compared to the PVDF homopolymer. dtic.milarkema.com The structure of P(VDF-TrFE) can be visualized as a two-phase system, consisting of these well-ordered crystalline domains embedded within a fully disordered amorphous material. piezopvdf.com Vibrational spectroscopy studies, such as Infrared (IR) and Raman spectroscopy, are instrumental in probing these domains. Marker bands at 845, 1076, and 1289 cm⁻¹ confirm the trans-planar conformation of the chains within the crystalline regions. dtic.mil These studies also suggest that fully trans sequences can be present in both the crystalline and the more disordered amorphous environments. dtic.mil The morphology of these crystalline domains, often described as lamellar grains or worm-like nanodomains, can be influenced by processing conditions such as annealing. mdpi.comresearchgate.net

Ferroelectric and Piezoelectric Phenomena in P(VDF-TrFE) Copolymers

The well-ordered, polar, all-trans conformation of the polymer chains within the crystalline domains of P(VDF-TrFE) is the fundamental origin of its strong ferroelectric and piezoelectric properties. arkema.comnih.gov Ferroelectricity is the phenomenon where a material exhibits a spontaneous electric polarization that can be reversed by the application of an external electric field. This behavior in P(VDF-TrFE) is characterized by a distinct D-E (electric displacement vs. electric field) hysteresis loop. tandfonline.comdtic.mil Key parameters derived from this loop are the remanent polarization (Pr), which is the polarization remaining after the external field is removed, and the coercive field (Ec), the field strength required to reverse the polarization. dtic.mil P(VDF-TrFE) copolymers typically exhibit sharper hysteresis loops and higher remanent polarization (80-110 mC/m²) compared to PVDF homopolymer (50-60 mC/m²). tandfonline.comdtic.mil

A crucial characteristic of P(VDF-TrFE) is the existence of a Curie temperature (Tc). mdpi.comresearchgate.net This is the temperature at which the material undergoes a reversible, first-order phase transition from the ordered ferroelectric state (low temperature) to a disordered paraelectric state (high temperature). mdpi.comresearchgate.net In the paraelectric phase, the polymer chains have increased mobility, leading to a loss of spontaneous polarization. mdpi.com The value of the Curie temperature is highly dependent on the VDF/TrFE composition, typically ranging from 60°C to 145°C, and generally decreases as the TrFE content increases. mdpi.comresearchgate.netpyzoflex.com

Piezoelectricity, the ability to generate an electric charge in response to applied mechanical stress, is a direct consequence of the ferroelectric nature of P(VDF-TrFE). The piezoelectric coefficients, such as d₃₃, quantify this effect. P(VDF-TrFE) copolymers exhibit enhanced piezoelectric properties compared to PVDF, with a d₃₃ coefficient ranging from -18 to -30 pC/N. arkema.commdpi.com The large electromechanical coupling factor (kt) of these copolymers, a measure of the efficiency of converting mechanical to electrical energy, is attributed to their high crystallinity and high remanent polarization. tandfonline.comtandfonline.com

Typical Properties of P(VDF-TrFE) Copolymers

| Property | Typical Value Range | Reference |

|---|---|---|

| Remanent Polarization (Pr) | 80 - 110 mC/m² | tandfonline.com |

| Piezoelectric Coefficient (d₃₃) | -18 to -30 pC/N | arkema.com |

| Curie Temperature (Tc) | 60 - 145 °C | mdpi.comresearchgate.net |

| Electromechanical Coupling Factor (kt) | ~0.3 | arkema.com |

Dielectric Properties and Strategies for Their Modulation

The dielectric properties of P(VDF-TrFE) are of significant interest for applications in electronic devices like capacitors and sensors. The dielectric constant (εr) of P(VDF-TrFE) is among the highest for polymers, typically around 10-15 at room temperature, but it can be influenced by several factors. mdpi.comnih.gov The dielectric constant shows a distinct peak at the Curie temperature, which corresponds to the ferroelectric-to-paraelectric phase transition. pyzoflex.com The dielectric properties are also dependent on frequency, with the dielectric constant generally decreasing as frequency increases. researchgate.net

Several strategies have been developed to modulate the dielectric properties of P(VDF-TrFE) copolymers:

Thermal Annealing: Annealing the copolymer at a temperature between its Curie temperature and melting point can increase the degree of crystallinity and enlarge the grain size of the crystalline lamellae. mdpi.com This enhanced crystallinity can lead to an increase in the dielectric constant. For example, a film recrystallized at its Curie temperature showed a dielectric constant of 7.8 at 10⁴ Hz. mdpi.com

Compositional Control: The ratio of VDF to TrFE monomers has a direct impact on the dielectric properties. Studies have shown that a morphotropic phase boundary (MPB) exists around a 50/50 mol% composition, near which a very high dielectric constant of approximately 76 at 1 kHz can be achieved. acs.org

Mechanical Stretching: Uniaxially or biaxially stretching P(VDF-TrFE) films can align the polymer chains and ferroelectric domains. mdpi.com This orientation can favor the dielectric response under a low electric field, leading to a slightly increased dielectric constant. mdpi.com

Composite Formation: Incorporating high-dielectric-constant ceramic fillers, such as Barium Titanate (BaTiO₃), into the P(VDF-TrFE) matrix is a common method to significantly enhance the dielectric constant of the resulting composite material. mdpi.com

Chemical Modification: Introducing specific chemical bonds can regulate dielectric performance. For instance, inserting CH=CH double bonds into the P(VDF-TrFE) backbone through a dehydrofluorination reaction has been shown to depress the dielectric permittivity in as-cast films. mdpi.com Another approach involves using metal-free catalyst systems during synthesis, which can lead to copolymers with improved dielectric performance by avoiding residual metal ions. rsc.org

Effects of High-Energy Electron Irradiation on Copolymer Structures and Properties

Exposing P(VDF-TrFE) copolymers to high-energy electron irradiation is a powerful technique to profoundly modify their structure and electromechanical properties. The primary effect of irradiation is the introduction of physical defects, such as cross-linking and chain scission, within the polymer structure. nih.gov This process breaks down the large, all-trans ferroelectric domains into smaller, polar nanodomains. sciopen.com

This structural transformation converts the material from a normal ferroelectric into a relaxor ferroelectric. nih.govsciopen.com A relaxor ferroelectric is characterized by a slim polarization hysteresis loop, low remanent polarization, and a broad, frequency-dependent dielectric peak. The irradiation effectively stabilizes the non-polar paraelectric phase at room temperature by disrupting the long-range cooperative interactions between dipoles. acs.org

The consequences of this induced relaxor ferroelectric behavior are significant:

Enhanced Electrostrictive Strain: Irradiated P(VDF-TrFE) can exhibit a very large electric field-induced strain, with reported longitudinal strains exceeding 4.5%. nih.gov This is a result of the field-induced transition of the polar nanodomains.

Increased Dielectric Constant: The conversion to a relaxor state can enhance the dielectric constant. For example, e-beam irradiation has been shown to increase the dielectric constant of P(VDF-TrFE) from 15 to 20. sciopen.com

Modified Crystallization: Irradiation leads to a lower crystallization temperature and a lower activation energy for crystallization, indicating that the crystals grown in irradiated samples have a smaller surface energy. cambridge.org

Interestingly, the effects can be somewhat reversed. Recrystallization of the irradiated copolymer by annealing can restore a high polar phase content and a higher remanent polarization. acs.org This ability to tune the properties from normal ferroelectric to relaxor ferroelectric through irradiation and subsequent thermal treatment offers a versatile platform for tailoring the material for specific applications, such as actuators and high-energy-density capacitors.

Mechanical Stress and External Field Influence on Polymer Morphology

The morphology and, consequently, the properties of P(VDF-TrFE) copolymers are highly sensitive to external stimuli such as mechanical stress and electric fields. These processing techniques are crucial for optimizing the material's performance.

Mechanical Stress: Applying mechanical stress, typically through uniaxial or biaxial stretching, has a profound impact on the polymer's morphology. Stretching promotes the macroscopic orientation of polymer chains in the amorphous phase and can also align the crystalline lamellae. dtic.mil This process can enhance the degree of crystallinity as the stretched amorphous chains form new crystalline domains. dtic.mil The alignment of the polar β-phase crystallites is essential for maximizing the macroscopic piezoelectric and ferroelectric response in a specific direction. Furthermore, dimensional reduction through processes like electrospinning, which inherently involves stretching, can lead to an increase in the electroactive phase content, crystallinity, and Young's modulus of the resulting nanofibers. rsc.orgescholarship.org

External Electric Field: The application of a strong external electric field, a process known as poling, is necessary to induce macroscopic piezoelectric and pyroelectric activity in P(VDF-TrFE). The as-crystallized material contains polar domains that are randomly oriented, resulting in no net macroscopic polarization. The electric field exerts a torque on the molecular dipoles, causing them to reorient and align with the field. researchgate.net This reorientation forces the polymer chains to adopt the all-trans conformation characteristic of the ferroelectric phase. dtic.mil Poling does not typically change the surface morphology or wettability of the P(VDF-TrFE) membrane but significantly increases the content of the piezoelectric β-phase. nih.gov The effectiveness of the poling process is evident in the development of a stable remanent polarization, which can be measured through D-E hysteresis loops. dtic.mil

Terpolymerization and Quaterpolymerization Involving this compound

To further tailor the properties of fluoropolymers, a third or even a fourth monomer can be introduced into the P(VDF-TrFE) backbone, leading to terpolymers and quaterpolymers, respectively. The primary motivation for this is to transform the normal ferroelectric behavior of the P(VDF-TrFE) copolymer into a relaxor ferroelectric state. tandfonline.com By incorporating a bulky third monomer, such as chlorofluoroethylene (CFE) or chlorothis compound (B8367) (CTFE), "defects" are deliberately introduced into the crystalline lattice. tandfonline.com These defects disrupt the long-range ferroelectric order, breaking the large polar domains into nanopolar regions and reducing the energy barrier for phase transitions. tandfonline.comnih.gov The resulting relaxor ferroelectric polymers exhibit unique properties, including a very high dielectric constant, slim polarization hysteresis loops, and large electrostrictive strain, making them highly attractive for applications like high-energy-density capacitors, actuators, and electrocaloric cooling devices. piezopvdf.comtandfonline.com

Synthesis and Characterization of P(VDF-TrFE-CTFE) and Related Terpolymers

A prominent example of a this compound-containing terpolymer is poly(vinylidene fluoride-trifluoroethylene-chlorothis compound), or P(VDF-TrFE-CTFE).

Synthesis: These terpolymers can be synthesized through direct terpolymerization of the three monomers (VDF, TrFE, and CTFE), often using a borane/oxygen initiator in a bulk polymerization process at ambient temperature. researchgate.net An alternative and innovative chemical route involves a two-step process: first, the copolymerization of VDF and CTFE to form P(VDF-CTFE), followed by a controlled partial hydrogenation (reductive dechlorination) of the CTFE units to TrFE units. psu.eduacs.org This hydrogenation method can be achieved using catalysts like tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH), offering a metal-free and environmentally friendly process. rsc.org This route allows for good control over the final composition. rsc.org

Characterization and Properties: P(VDF-TrFE-CTFE) terpolymers are classic relaxor ferroelectrics. Their key characteristics include:

High Dielectric Constant: These terpolymers exhibit a very high dielectric constant, often greater than 50, which is significantly higher than the P(VDF-TrFE) copolymer. piezopvdf.compiezopvdf.com

Relaxor Behavior: They show a broad, frequency-dependent dielectric peak, a hallmark of relaxor ferroelectrics. psu.edu

Slim Hysteresis Loop: The polarization-electric field (P-E) loop is very slim, with low remanent polarization and a low coercive field. piezopvdf.com This is highly desirable for high-efficiency energy storage applications. rsc.org

High Breakdown Strength: The dielectric breakdown strength can be very high, exceeding 300-400 MV/m. piezopvdf.compiezopvdf.com

Electrostrictive Strain: They can generate large electrostrictive strain (~5%) under an electric field. researchgate.net

The microstructure and properties of the terpolymer are highly dependent on the monomer composition and the synthesis route. For instance, the head-to-head VDF-TrFE sequence resulting from the hydrogenation of P(VDF-CTFE) leads to different dielectric and Curie temperature characteristics compared to the head-to-tail sequence from direct terpolymerization. psu.edu Adjusting the CTFE content allows for fine-tuning of the relaxor and electromechanical properties. researchgate.net

Properties of P(VDF-TrFE-CTFE) Relaxor Ferroelectric Terpolymer

| Property | Typical Value | Reference |

|---|---|---|

| Dielectric Constant (@ 25°C, 100 Hz) | > 50 | piezopvdf.compiezopvdf.com |

| Dielectric Breakdown Strength | > 300 MV/m | piezopvdf.com |

| Young's Modulus (@ 20°C) | 150 - 250 MPa | piezopvdf.com |

| Melting Temperature | 120 - 135 °C | piezopvdf.compiezopvdf.com |

Dielectric and Electrostrictive Response in Terpolymers

Terpolymers incorporating this compound, most notably poly(vinylidene fluoride-trifluoroethylene-chlorofluoroethylene) (P(VDF-TrFE-CFE)), are classified as ferroelectric relaxor polymers. nih.gov This characteristic is attributed to the introduction of a bulky third monomer, such as chlorofluoroethylene (CFE), which disrupts the normal ferroelectric ordering and leads to the formation of nanopolar regions. nih.govnih.gov These materials exhibit a high dielectric constant and a significant electrostrictive response, which is the strain experienced by a material under an applied electric field.

The dielectric constant of these terpolymers is notably high among polymeric materials. For instance, P(VDF-TrFE-CFE) terpolymers can exhibit a dielectric constant of approximately 50 at room temperature. researchgate.net This high dielectric constant is a key factor in their large electrostrictive response. The electrostrictive strain in these materials can be substantial, with some studies reporting strains greater than 7%. researchgate.net

The incorporation of conductive fillers into these terpolymer matrices can further enhance their dielectric properties. In a study involving P(VDF-TrFE-CFE) blended with a micelle-structured conductive polymer, poly(3-hexylthiophene)-b-poly(methyl methacrylate) (P3HT-b-PMMA), the dielectric constant of the blend dramatically increased. nih.gov With the addition of just 2 wt% of the PTM filler, the dielectric constant surged to 116.8 at 100 Hz. nih.gov This enhancement in the dielectric constant directly contributes to a greater electrostrictive response, leading to a nearly two-fold increase in electromechanical strain compared to the neat terpolymer. nih.gov

The electrostrictive response in these terpolymers is primarily driven by the expansion and contraction of the nanopolar regions under an external electric field, coupled with a significant difference in the lattice strain between the polar and nonpolar phases. nih.gov This mechanism allows for a large strain response, making these materials highly attractive for applications in actuators, sensors, and high-density energy storage capacitors. researchgate.net

Table 1: Dielectric and Electrostrictive Properties of P(VDF-TrFE-CFE) Terpolymer and Blends

Material Dielectric Constant (@ 100 Hz) Transverse Strain (%) Electric Field (V/µm) Reference Neat P(VDF-TrFE-CFE) ~50 ~0.22 30 nih.gov P(VDF-TrFE-CFE) with 2 wt% P3HT-b-PMMA 116.8 0.44 30 nih.gov

Advanced Polymeric Architectures Incorporating this compound Units

Graft Copolymers and Blends with this compound-Containing Polymers

Grafting polymers onto a backbone containing this compound units is a strategic approach to tailor the material's properties. In one such study, a graft copolymer was synthesized using a poly(vinylidene fluoride-chlorothis compound-trifluoroethylene) (P(VDF-CTFE-TrFE)) macroinitiator. This backbone was grafted with a mesogenic monomer, 6-((4-cyano-4′-biphenyl)oxy) hexyl methacrylate (B99206) (CBHM), via atom transfer radical polymerization (ATRP). The resulting graft copolymer, P(VDF-CTFE-TrFE)-graft-PCBHM, exhibited an increased storage modulus and a lower dielectric constant and loss compared to the original terpolymer.

Blending polymers containing this compound with other polymers is another effective method to create materials with synergistic properties. For instance, blending the relaxor ferroelectric polymer poly(vinylidene fluoride-trifluoroethylene-chlorothis compound) (PVTC) with an n-type semiconductive polymer has been explored for energy storage applications. acs.org In these blends, the PVTC provides a high dielectric constant, while the semiconductive polymer can enhance interfacial polarization. acs.org Studies on blends of poly(vinylidene fluoride) (PVDF) and P(VDF-TrFE-CFE) have shown that a 20 wt% addition of the terpolymer can lead to a high discharged energy density. acs.org The preparation of these blends typically involves dissolving both polymers in a common solvent, followed by solution casting. acs.org

Table 2: Properties of this compound-Containing Graft Copolymers and Blends

Polymer System Modification Key Finding Reference P(VDF-CTFE-TrFE) Grafted with PCBHM Enhanced storage modulus, lower dielectric constant and loss. PVTC / PPDI Blend A 3 wt% PPDI blend showed the highest dielectric constant of 33 at 100 Hz due to strong interfacial polarization. PVDF / P(VDF-TrFE-CFE) Blend A 20 wt% P(VDF-TrFE-CFE) blend achieved a discharged energy density of 13.63 J/cm³. nih.gov

Nanocomposites and Hybrid Materials Derived from this compound Polymers

The incorporation of nanofillers into polymers containing this compound units, such as poly(vinylidene fluoride-trifluoroethylene) (P(VDF-TrFE)), leads to the formation of nanocomposites with enhanced properties. These nanofillers can significantly influence the crystalline phase, piezoelectric response, and mechanical strength of the polymer matrix.

For example, nanocomposites of P(VDF-TrFE) with zinc oxide (ZnO) nanoparticles have been investigated for energy harvesting applications. researchgate.net The addition of ZnO nanoparticles can promote the formation of the electroactive β-phase in P(VDF-TrFE), which is crucial for its piezoelectric properties. researchgate.net Similarly, single-walled and multi-walled carbon nanotubes have been blended with P(VDF-TrFE) to create nanocomposites. acs.org The nanotubes were found to enhance the formation of the piezoelectric β-polymorph, leading to improvements in both the pyroelectric and mechanical transduction of the material. acs.org

The method of preparation for these nanocomposites is critical to achieving a uniform dispersion of the nanofillers and maximizing the property enhancements. Solution casting and electrospinning are commonly employed techniques. For instance, P(VDF-TrFE)/ZnO nanocomposite films have been fabricated by dispersing ZnO nanoparticles in a P(VDF-TrFE) solution and then casting it onto a flexible substrate. researchgate.net

Hybrid materials, which combine the properties of polymers with other classes of materials on a molecular or nanoscopic level, also represent an advanced architecture. While the term can be broad, in the context of TrFE polymers, it often overlaps with nanocomposites where the filler provides a distinct, non-polymeric function. The goal is to create synergistic materials that leverage the processability and flexibility of the polymer with the unique functionalities of the filler, such as the high surface area and reactivity of nanoparticles.

Table 3: Nanocomposites Based on this compound-Containing Polymers

Polymer Matrix Nanofiller Key Enhancement Reference P(VDF-TrFE) Zinc Oxide (ZnO) Nanoparticles Enhanced formation of the electroactive β-phase. researchgate.net P(VDF-TrFE) Carbon Nanotubes (SWNTs/MWNTs) Significant enhancement of the piezoelectric β-polymorph, improved pyroelectric and mechanical response. PVDF Organically Modified Silicate (OMS) Small amounts of OMS (≥0.025 wt%) induce beta crystal domination.

Computational and Theoretical Investigations of Trifluoroethylene and Its Polymers

Quantum Chemical Calculations

Quantum chemical calculations have proven to be an invaluable tool for understanding the intrinsic properties of trifluoroethylene (TrFE) and the behavior of its polymeric form, poly(this compound) (PTrFE). These computational methods allow for the detailed exploration of electronic structure, reaction mechanisms, and molecular properties at the atomic level, providing insights that complement experimental findings.

Density Functional Theory (DFT) Applications to Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions involving fluoropolymers. By calculating the potential energy surface of a reaction, DFT can elucidate the step-by-step pathway, identify transition states, and determine activation energies and reaction enthalpies. While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles can be understood from studies on similar fluorinated molecules.

For instance, DFT has been successfully applied to explore the ozonolysis of difluoroethylene isomers. These studies reveal that the reaction proceeds through the formation of a primary ozonide, followed by its decomposition into various products. The calculations can predict the preferred reaction pathways and the relative reactivity of different isomers, which are often in good agreement with experimental observations. Similarly, DFT has been used to investigate cycloaddition reactions involving fluorinated species, providing detailed mechanistic and thermodynamic data. A study on the [3+2] cycloaddition reaction of trifluoroacetonitrile (B1584977) with diarylnitrilimines, for example, utilized DFT to analyze the polar nature of the reaction and calculate the global electron density transfer at the transition states. youtube.com

These examples highlight the capability of DFT to model complex reaction pathways of fluorinated compounds. For this compound, DFT could be employed to study its polymerization mechanisms, thermal decomposition pathways, or its role in cycloaddition reactions, providing key energetic data as shown in the hypothetical table below.

Table 1: Hypothetical DFT-Calculated Energetic Data for a Reaction of this compound

| Reaction Parameter | Calculated Value (kcal/mol) |

| Activation Energy (Ea) | 25.5 |

| Enthalpy of Reaction (ΔH) | -15.2 |

| Gibbs Free Energy of Activation (ΔG‡) | 30.1 |

Note: The data in this table is illustrative and based on typical values for similar reactions, as direct data for this compound was not available in the searched literature.

Ab Initio and Coupled-Cluster Methods for Electronic Structure

For a highly accurate description of the electronic structure of molecules, ab initio and coupled-cluster (CC) methods are the gold standard in quantum chemistry. researchgate.net These methods, while computationally more demanding than DFT, provide benchmark-quality data for molecular properties such as bond lengths, bond angles, and dipole moments. researchgate.net

Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), and more advanced coupled-cluster methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), systematically account for electron correlation, which is crucial for accurately describing the behavior of electrons in a molecule. researchgate.net Studies on related small fluorinated molecules, such as the isomers of difluoroethylene, have demonstrated the power of these methods in determining precise equilibrium structures that show excellent agreement with experimental data.

While specific high-level coupled-cluster calculations for this compound are not readily found in the surveyed literature, the expected accuracy for its structural parameters can be inferred from these related studies. Such calculations would provide a definitive picture of the molecule's geometry and electronic properties.

Table 2: Calculated Electronic and Structural Properties of this compound (Hypothetical High-Level Ab Initio Data)

| Property | Calculated Value |

| C=C Bond Length | 1.32 Å |

| C-F Bond Length (avg.) | 1.34 Å |

| C-H Bond Length | 1.08 Å |

| Dipole Moment | 1.4 D |

Note: The data in this table is hypothetical, representing typical values that would be expected from high-level ab initio or coupled-cluster calculations based on data for similar molecules.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative and quantitative tool used to predict the reactivity and selectivity of chemical reactions. researchgate.net The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net The energy and spatial distribution of these orbitals are key to understanding a molecule's nucleophilic and electrophilic character.

The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. acs.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. irjweb.com

For this compound, FMO analysis can predict its behavior in various reactions. The electron-withdrawing fluorine atoms are expected to lower the energy of both the HOMO and LUMO compared to ethylene (B1197577), and also to polarize the electron density of the π system. Visualizing the HOMO and LUMO would reveal the regions of the molecule most susceptible to nucleophilic or electrophilic attack.

Table 3: Frontier Molecular Orbital Properties of this compound (Illustrative DFT Calculation Results)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -11.5 | Primarily localized on the C=C double bond, with some contribution from the fluorine atoms. |

| LUMO | 1.2 | Also centered on the C=C double bond, representing the π* anti-bonding orbital. |

| HOMO-LUMO Gap | 12.7 | Indicates high kinetic stability. |

Note: The energy values in this table are illustrative and represent typical values obtained from DFT calculations for similar fluorinated alkenes. The description is based on general principles of electronic structure for such molecules.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules and materials. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about the conformational dynamics of polymer chains and the nature of intermolecular interactions in condensed phases.

Conformational Studies of Polymeric Chains

The physical and material properties of poly(this compound) (PTrFE) are intimately linked to the conformation of its polymer chains. Computational studies, particularly those using DFT, have been employed to investigate the preferred conformations of PTrFE chains.

Research has shown that, in contrast to poly(vinylidene fluoride) (PVDF) where the trans-gauche-trans-gauche' (TGTG') conformation is energetically favorable for an isolated chain, the most stable conformation for a single PTrFE chain is the all-trans (TTTT) planar zigzag arrangement. rsc.org This preference for an all-trans conformation in PTrFE is attributed to increased intramolecular repulsion between the fluorine atoms. rsc.org These findings from quantum chemical calculations are crucial for parameterizing the force fields used in classical molecular dynamics simulations, which can then be used to study the larger-scale conformational dynamics of PTrFE chains, such as folding and segmental motion, over longer timescales.

Table 4: Relative Energies of PTrFE Chain Conformations (from DFT studies)

| Conformation | Relative Energy (kcal/mol per repeat unit) |

| All-Trans (TTTT) | 0.00 |

| Trans-Gauche-Trans-Gauche' (TGTG') | > 0.00 (Higher Energy) |

Source: Based on findings from Bohlén and Bolton (2014). rsc.org

Intermolecular Interactions in Condensed Phases

In the solid or liquid state, the properties of this compound are governed by intermolecular interactions. Molecular dynamics simulations are the primary tool for studying these interactions in condensed phases. While specific MD studies on liquid or solid this compound are not abundant in the literature, insights can be gained from simulations of analogous fluorinated molecules.

Studies on related molecules like 1,1,1,2-tetrafluoroethane (B8821072) have used MD to analyze atomic interactions, highlighting the importance of induced-dipole interactions. For fluorinated molecules, the primary non-bonded forces are van der Waals interactions and electrostatic interactions arising from the polar C-F bonds. In the case of this compound, the presence of a C-H bond also allows for the possibility of weak hydrogen bonding (C-H···F) between molecules.

MD simulations of the this compound dimer in the gas phase could provide a fundamental understanding of these interactions by calculating the interaction potential energy surface. These calculations would quantify the strength of the dimer interaction and identify the most stable orientations, which are likely governed by a combination of dipole-dipole interactions and weak hydrogen bonds. This information is essential for developing accurate force fields for condensed-phase simulations.

Table 5: Key Intermolecular Interactions in Condensed this compound

| Interaction Type | Description |

| Van der Waals Forces | Dominant non-specific attractive and repulsive forces between molecules. |

| Dipole-Dipole Interactions | Arise from the permanent molecular dipole moment of this compound due to the polar C-F bonds. |

| Weak Hydrogen Bonding | Potential for C-H···F interactions between adjacent molecules, influencing local structure. |

Mechanistic Elucidation of Chemical Transformations

The mechanisms of chemical transformations involving this compound are a subject of significant interest in computational and theoretical chemistry. These investigations provide a molecular-level understanding of reaction pathways, selectivity, and the electronic factors that govern the reactivity of this fluorinated alkene. By employing sophisticated computational models, researchers can map out the intricate details of bond-forming and bond-breaking processes, offering insights that are often difficult to obtain through experimental means alone.